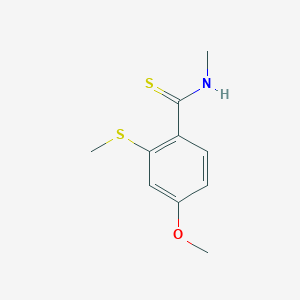
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide is an organic compound with the molecular formula C10H13NOS2. This compound is characterized by the presence of a methoxy group, a methyl group, and a methylsulfanyl group attached to a benzene ring, along with a carbothioamide functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde, which undergoes a series of reactions to introduce the methylsulfanyl and carbothioamide groups.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures, with the use of catalysts to facilitate the formation of the desired product. Common reagents include methyl iodide, thiourea, and various solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are mixed and reacted under optimized conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide exerts its effects involves interactions with various molecular targets. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding to enzymes or receptors. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methyl-1-methylsulfanyl-benzene: Similar structure but lacks the carbothioamide group.
4-Methoxy-2-methyl-aniline: Contains an amino group instead of the carbothioamide group.
4-Methoxy-2-methyl-thiophenol: Contains a thiol group instead of the carbothioamide group.
Uniqueness
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide is unique due to the presence of both the methoxy and methylsulfanyl groups on the benzene ring, along with the carbothioamide functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
60253-36-3 |
|---|---|
Molecular Formula |
C10H13NOS2 |
Molecular Weight |
227.4 g/mol |
IUPAC Name |
4-methoxy-N-methyl-2-methylsulfanylbenzenecarbothioamide |
InChI |
InChI=1S/C10H13NOS2/c1-11-10(13)8-5-4-7(12-2)6-9(8)14-3/h4-6H,1-3H3,(H,11,13) |
InChI Key |
OUKXFQBVZNLAQV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1=C(C=C(C=C1)OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















